Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Overview
Description
Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, an ethyl group, and a methyl ester functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cbz Group: The carbobenzyloxy (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the piperidine ring, allowing it to interact with biological targets effectively. The ethyl and methyl ester groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Cbz-piperidine-3-carboxylate
- Methyl 1-Cbz-4-ethylpiperidine-3-carboxylate
- Methyl 1-Cbz-3-methylpiperidine-3-carboxylate
Uniqueness
Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate is unique due to the specific positioning of the ethyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-17(15(19)21-2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJSKPKIOFXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146142 | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363166-02-2 | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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